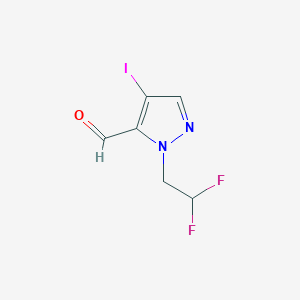
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group, an iodine atom, and a pyrazole ring with an aldehyde functional group. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
准备方法
The synthesis of 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced through a difluoromethylation reaction, often using a difluoromethylating agent such as 1,1-difluoro-2-iodoethane.
Formylation: The aldehyde group can be introduced through a formylation reaction, typically using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphoryl chloride).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
科学研究应用
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has numerous applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
作用机制
The mechanism by which 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The difluoroethyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The iodine atom and aldehyde group can also participate in covalent interactions with the target, leading to inhibition or activation of its function.
相似化合物的比较
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazole-5-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
1-(2,2-Difluoroethyl)-4-chloro-1H-pyrazole-5-carbaldehyde: Contains a chlorine atom, offering different electronic and steric effects compared to iodine.
1-(2,2-Difluoroethyl)-4-fluoro-1H-pyrazole-5-carbaldehyde: Features a fluorine atom, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in the combination of the difluoroethyl group, iodine atom, and aldehyde functional group, providing a distinct set of properties and reactivity patterns that can be leveraged in various scientific applications.
属性
IUPAC Name |
2-(2,2-difluoroethyl)-4-iodopyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O/c7-6(8)2-11-5(3-12)4(9)1-10-11/h1,3,6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGYQZUPZDODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C=O)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














